sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate
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Overview
Preparation Methods
The synthesis of sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate involves the diazotization of 4-nitro-2-aminophenol, followed by coupling with 2,4-diaminobenzene sulfonic acid. The product is then salted out, filtered, and dried . Industrial production methods follow similar steps, ensuring the dyeing fastness of the product on wool, which includes sun level 5, soap level, water immersion, perspiration, and other fading resistances .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It reacts with concentrated nitric acid, turning red and then yellow-brown.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are not commonly documented.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include concentrated sulfuric acid, nitric acid, hydrochloric acid, and sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and experiments.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic uses, although specific applications are limited.
Industry: Widely used in the textile industry for dyeing wool and woolen fabrics.
Mechanism of Action
The mechanism of action of this compound involves its ability to bind to specific substrates, such as wool fibers, through ionic and hydrogen bonding. The molecular targets include amino groups in the wool fibers, which interact with the sulfonate and diazenyl groups of the compound .
Comparison with Similar Compounds
Similar compounds include other azo dyes, such as:
- Mordant brown 32
- Mordant brown 34
- Mordant brown 35
Sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific molecular structure, which provides distinct dyeing properties and fastness levels .
Properties
Molecular Formula |
C22H16N7NaO6S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35);/q;+1/p-1 |
InChI Key |
KHXQQMBFMDTPSD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+] |
Origin of Product |
United States |
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